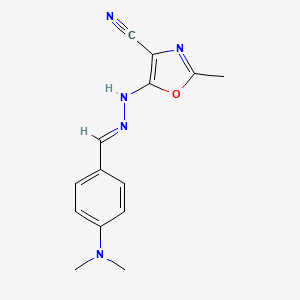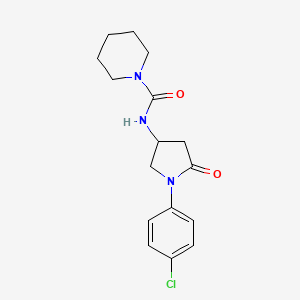
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of drugs called GABA aminotransferase inhibitors. CPP-115 has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that helps to regulate brain activity.
Scientific Research Applications
Molecular Interaction Studies
Research on similar compounds has explored their molecular interactions with receptors, such as the CB1 cannabinoid receptor. For instance, a study detailed the molecular interaction of a related antagonist with the CB1 receptor, using computational analysis to understand the conformational stability and pharmacophore models for receptor ligands. This research provides insights into the steric and electrostatic interactions crucial for receptor binding and antagonist activity, suggesting implications for drug design targeting cannabinoid receptors (Shim et al., 2002).
Development of Receptor Antagonists
Another application involves the development of receptor antagonists for therapeutic purposes. For example, compounds structurally similar to "N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide" have been synthesized and evaluated as CCR5 antagonists, showing potential as anti-HIV-1 agents. These antagonists demonstrated significant inhibitory activity against the CCR5 receptor, highlighting their potential in HIV-1 treatment strategies (Imamura et al., 2004).
Synthesis and Evaluation for Therapeutic Use
The synthesis and evaluation of related compounds for therapeutic applications, such as Alzheimer's disease treatment, have been significant. A study synthesized a new series of oxopyrrolidines, evaluating their inhibitory activity against acetylcholinesterase and amyloid β 42 protein. These compounds showed promising activity, with some exhibiting higher activity than standard treatments, suggesting potential as anti-Alzheimer's agents (Mohamed et al., 2018).
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-12-4-6-14(7-5-12)20-11-13(10-15(20)21)18-16(22)19-8-2-1-3-9-19/h4-7,13H,1-3,8-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBUTTUVCSSANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625343.png)

![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)
![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)
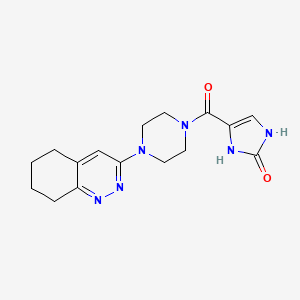
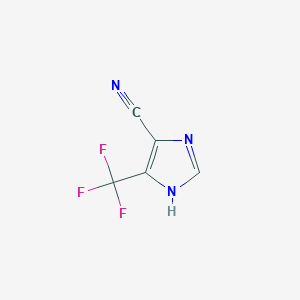

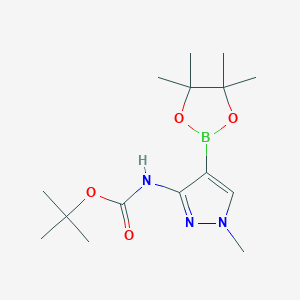
![Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2625355.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2625359.png)
![[3-(1,3-Oxazol-5-yl)phenyl]boronic acid](/img/structure/B2625360.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2625361.png)
